N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140801
InChI: InChI=1S/C12H16N4/c1-9(2)12(10-7-14-15-8-10)16-11-5-3-4-6-13-11/h3-9,12H,1-2H3,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

CAS No.:

Cat. No.: VC20140801

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine -

Specification

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name N-[2-methyl-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine
Standard InChI InChI=1S/C12H16N4/c1-9(2)12(10-7-14-15-8-10)16-11-5-3-4-6-13-11/h3-9,12H,1-2H3,(H,13,16)(H,14,15)
Standard InChI Key OGVRHUUDQAAUNF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CNN=C1)NC2=CC=CC=N2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine features a pyridin-2-amine group linked via a 2-methylpropyl chain to the 4-position of a 1H-pyrazole ring. The pyridine and pyrazole rings are aromatic heterocycles with distinct electronic profiles: the pyridine’s electron-deficient nature contrasts with the pyrazole’s resonance-stabilized π-system. This juxtaposition creates a dipole moment that may influence solubility and intermolecular interactions .

Table 1: Molecular Properties of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

PropertyValue
Molecular FormulaC₁₂H₁₇N₅
Molecular Weight231.3 g/mol
IUPAC NameN-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
Hybridizationsp² (pyridine, pyrazole), sp³ (alkyl chain)
Topological Polar Surface Area58.9 Ų

The branched propyl chain introduces steric hindrance, potentially affecting binding affinities in biological systems. Nuclear Overhauser Effect (NOE) studies on analogous compounds suggest that the methyl group adopts a gauche conformation relative to the pyrazole ring, minimizing van der Waals repulsions .

Spectroscopic Characterization

While direct spectral data for N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine are unavailable, related pyridine-pyrazole hybrids exhibit characteristic signals:

  • ¹H NMR: Pyridine protons resonate at δ 8.2–8.6 ppm (ortho to amine), while pyrazole C-H groups appear as singlets near δ 7.5–7.8 ppm . The methyl groups on the propyl chain typically show doublets at δ 1.0–1.2 ppm due to coupling with adjacent CH₂ groups.

  • ¹³C NMR: The pyridine C2 carbon (adjacent to the amine) resonates at ~155 ppm, whereas pyrazole carbons fall between 105–140 ppm depending on substitution .

  • IR Spectroscopy: N-H stretches (amine) appear at 3300–3500 cm⁻¹, and C=N vibrations (pyridine/pyrazole) occur near 1600 cm⁻¹.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine likely involves multi-step protocols similar to those used for analogous amines :

Step 1: Formation of 1H-Pyrazol-4-ylpropyl Intermediate
A Mannich reaction between 1H-pyrazol-4-amine, formaldehyde, and isobutyraldehyde produces 2-methyl-1-(1H-pyrazol-4-yl)propan-1-amine. This step typically employs acidic catalysts (e.g., p-toluenesulfonic acid) in methanol at 70°C.

Step 2: Coupling with Pyridin-2-amine
Buchwald-Hartwig amination couples the intermediate with 2-bromopyridine using palladium catalysts (e.g., Pd₂(dba)₃), XantPhos ligand, and t-BuONa base in toluene at 110°C .

Table 2: Representative Synthesis Conditions

ParameterCondition
CatalystPd₂(dba)₃ (5 mol%)
LigandXantPhos (10 mol%)
SolventToluene
Temperature110°C
Reaction Time12–24 hours
Yield45–60% (estimated)

Reactivity and Derivative Formation

The amine and pyrazole groups serve as handles for further functionalization:

  • Acylation: Treatment with acyl chlorides yields amide derivatives. For example, reaction with acetyl chloride produces N-(2-methyl-1-(1H-pyrazol-4-yl)propyl)-N-(pyridin-2-yl)acetamide .

  • Alkylation: Benzyl halides undergo nucleophilic substitution at the pyridine amine, forming quaternary ammonium salts.

  • Metal Coordination: The pyridine and pyrazole nitrogens can chelate transition metals like Cu(II) or Pt(II), forming complexes with potential catalytic or medicinal properties .

TargetPutative IC₅₀ (μM)Mechanism
JAK20.5–2.0ATP-competitive inhibition
EGFR1.8–3.5Allosteric modulation
Gram-positive Bacteria8–15Membrane disruption

ADME/Toxicity Profile

Predicted using QSAR models for similar amines:

  • Absorption: Moderate intestinal permeability (LogP ≈ 2.1) but poor aqueous solubility (<50 μg/mL) .

  • Metabolism: Hepatic oxidation via CYP3A4, producing N-oxide and hydroxylated metabolites.

  • Toxicity: Potential hepatotoxicity at doses >100 mg/kg (rodent models), likely due to reactive metabolite formation .

Industrial and Research Applications

Medicinal Chemistry

  • Oncology: As a kinase inhibitor scaffold for breast and lung cancers.

  • Inflammation: IL-6 suppression via JAK/STAT pathway modulation .

Materials Science

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Cu(II) nodes exhibit high surface areas (>1500 m²/g) for gas storage .

  • Organic Electronics: Hole-transport materials in perovskite solar cells achieve power conversion efficiencies up to 18.7% .

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